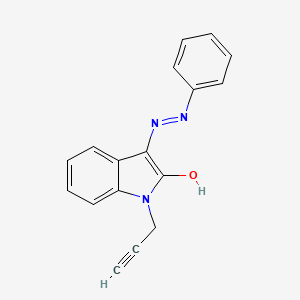
1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a phenylhydrazone group, which is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring, and the phenylhydrazone group contains a nitrogen-nitrogen double bond .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution. The phenylhydrazone group can act as a nucleophile in reactions .Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Isatins and Their Synthetic Versatility : Isatins, including 1H-indole-2,3-dione derivatives, are synthetically versatile substrates used for the synthesis of a large variety of heterocyclic compounds such as indoles and quinolines. They serve as raw materials for drug synthesis and have been found in mammalian tissues, indicating a role in modulating biochemical processes (Garden & Pinto, 2001).
Cyclin-Dependent Kinase 2 Inhibition : Oxindole-based compounds, closely related to 1H-indole-2,3-dione 3-phenylhydrazones, have been shown to potently inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. This inhibition could potentially be utilized in the prevention of chemotherapy-induced alopecia (Bramson et al., 2001).
Medicinal Chemistry and Pharmacology
Anti-Tumor and Anti-Inflammatory Properties : Derivatives of 1H-indole-2,3-dione have been explored for their anti-tumor and anti-inflammatory properties. For example, diorganosilicon(IV) complexes of indole-2,3-dione derivatives have shown promising results as ecofriendly fungicides and bactericides with significant pharmacodynamic significance (Singh & Nagpal, 2005).
Copper-Selective Electrodes : 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione has been used as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes, highlighting the utility of indole-2,3-dione derivatives in analytical chemistry applications (Kopylovich et al., 2011).
Material Science and Catalysis
Catalytic Activity in Organic Synthesis : Propylsulfonic acid-functionalized periodic mesoporous benzenesilicas, containing indole derivatives, have demonstrated exceptional catalytic activity in acid-catalyzed condensation reactions. This activity is attributed to the formation of hydrogen bonds involving neighboring –SO3H groups, indicating the potential of these materials in catalysis (Siegel et al., 2012).
Mécanisme D'action
Target of action
For example, they can bind to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Result of action
Given the diverse biological activities of indole derivatives, it’s likely that this compound could have a variety of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-phenyldiazenyl-1-prop-2-ynylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-2-12-20-15-11-7-6-10-14(15)16(17(20)21)19-18-13-8-4-3-5-9-13/h1,3-11,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNJNBOLDBROPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylfuran-3-yl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2981911.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2981916.png)
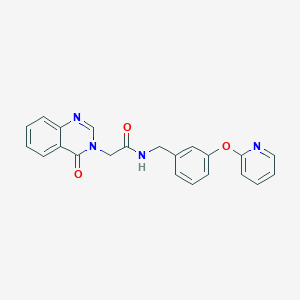
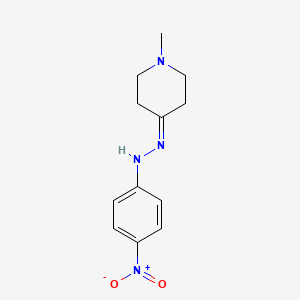

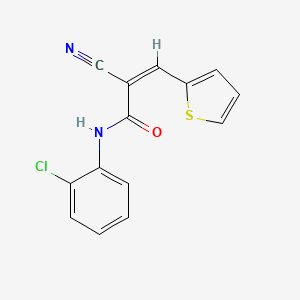
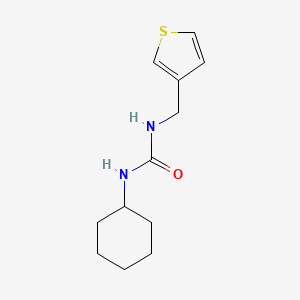
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2981929.png)
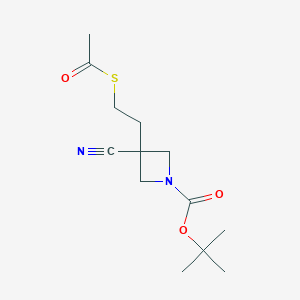

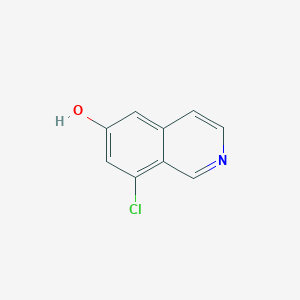
![3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid](/img/structure/B2981933.png)